molecular formula C13H13ClO2 B2885750 3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287340-71-8

3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2885750
CAS No.: 2287340-71-8
M. Wt: 236.7
InChI Key: LIRPECLPEWJYRB-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes, making it a valuable motif in drug design and materials science .

Preparation Methods

The synthesis of 3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the chlorocarbonylation of a bicyclo[1.1.1]pentane precursor. This process typically requires the use of chlorinating agents such as thionyl chloride or oxalyl chloride under controlled conditions . Another approach involves the cyclization of cyclobutyl aryl ketones, which can be achieved through intramolecular nucleophilic displacement reactions . Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions can be facilitated by nucleophiles such as amines or alcohols under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the bicyclo[1.1.1]pentane core or the phenyl ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The bicyclo[1.1.1]pentane core can mimic the spatial arrangement of other functional groups, allowing it to bind to specific receptors or enzymes . This binding can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO2/c1-8-2-3-9(4-10(8)14)12-5-13(6-12,7-12)11(15)16/h2-4H,5-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRPECLPEWJYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C23CC(C2)(C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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